molecular formula C32H54S4 B13921513 4,4'-Bis(dodecylthio)-2,2'-bithiophene

4,4'-Bis(dodecylthio)-2,2'-bithiophene

Cat. No.: B13921513
M. Wt: 567.0 g/mol
InChI Key: AOQZRYUYSKXSTB-UHFFFAOYSA-N
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Description

4,4’-Bis(dodecylthio)-2,2’-bithiophene is an organic compound that belongs to the class of bithiophenes It is characterized by the presence of two thiophene rings connected by a single bond, with each thiophene ring substituted at the 4-position with a dodecylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Bis(dodecylthio)-2,2’-bithiophene typically involves the reaction of 2,2’-bithiophene with dodecylthiol in the presence of a suitable catalyst. One common method is the use of a palladium-catalyzed cross-coupling reaction. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of 4,4’-Bis(dodecylthio)-2,2’-bithiophene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as column chromatography or recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4,4’-Bis(dodecylthio)-2,2’-bithiophene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the dodecylthio groups to dodecyl groups.

    Substitution: Electrophilic substitution reactions can occur at the thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like bromine or iodine can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dodecyl-substituted bithiophenes.

    Substitution: Halogenated bithiophenes.

Scientific Research Applications

4,4’-Bis(dodecylthio)-2,2’-bithiophene has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of conjugated polymers and organic semiconductors.

    Biology: Investigated for its potential use in biosensors and bioelectronics.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of organic photovoltaic cells and light-emitting diodes.

Mechanism of Action

The mechanism of action of 4,4’-Bis(dodecylthio)-2,2’-bithiophene involves its interaction with molecular targets such as enzymes and receptors. The dodecylthio groups enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The thiophene rings contribute to the compound’s electronic properties, enabling it to participate in redox reactions and electron transfer processes.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Bis(alkylthio)-2,2’-bithiophenes: Compounds with different alkylthio groups.

    2,2’-Bithiophene: The parent compound without the dodecylthio substitutions.

    4,4’-Bis(arylthio)-2,2’-bithiophenes: Compounds with arylthio groups instead of alkylthio groups.

Uniqueness

4,4’-Bis(dodecylthio)-2,2’-bithiophene is unique due to the presence of long dodecylthio chains, which impart distinct physical and chemical properties. These long chains enhance the compound’s solubility in organic solvents and its ability to form organized structures in thin films, making it particularly useful in electronic applications.

Properties

Molecular Formula

C32H54S4

Molecular Weight

567.0 g/mol

IUPAC Name

4-dodecylsulfanyl-2-(4-dodecylsulfanylthiophen-2-yl)thiophene

InChI

InChI=1S/C32H54S4/c1-3-5-7-9-11-13-15-17-19-21-23-33-29-25-31(35-27-29)32-26-30(28-36-32)34-24-22-20-18-16-14-12-10-8-6-4-2/h25-28H,3-24H2,1-2H3

InChI Key

AOQZRYUYSKXSTB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCSC1=CSC(=C1)C2=CC(=CS2)SCCCCCCCCCCCC

Origin of Product

United States

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